Cas no 939-79-7 (2-Nitro-p-toluonitrile)

2-Nitro-p-toluonitrile structure
2-Nitro-p-toluonitrile structure
Nome del prodotto:2-Nitro-p-toluonitrile
Numero CAS:939-79-7
MF:C8H6N2O2
MW:162.145441532135
MDL:MFCD00031482
CID:40358
PubChem ID:24873513

2-Nitro-p-toluonitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Nitro-4-methylbenzonitrile
    • 4-Methyl-3-nitrobenzonitrile
    • 2-Nitro-p-toluonitri
    • 2-Nitro-p-toluonitrile
    • 3-nitro-P-tolunitrile
    • 1-methyl-4-cyano-2-nitrobenzene
    • 2-nitro-4-cyanotoluene
    • 4-Cyano-2-nitrotoluene
    • 4-methyl-3-nitrobenzenecarbonitrile
    • 5-Cyano-2-methylnitrobenzene
    • Benzonitrile,4-methyl-3-nitro
    • MagnesiuM chloride
    • Benzonitrile, 4-methyl-3-nitro-
    • 4-Methyl-3-nitro-benzonitrile
    • KOFBNBCOGKLUOM-UHFFFAOYSA-N
    • PubChem4817
    • 3-Nitro-4-methylbenzonitril
    • KSC490M7N
    • 4-methyl-3-nitro benzonitrile
    • 3-nitro-4-methyl benzonitrile
    • BEN166
    • 4-Methyl-3-nitrobenzonitrile (ACI)
    • p-Tolunitrile, 3-nitro- (7CI)
    • 3-Nitro-4-tolunitrile
    • AB-337/25021030
    • EN300-97889
    • PS-5268
    • J-512965
    • 4-Methyl-3-nitrobenzonitrile, 97%
    • AC-4101
    • DTXSID70343370
    • STL367706
    • AKOS000447038
    • 939-79-7
    • InChI=1/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H
    • M1946
    • SY017139
    • MFCD00031482
    • DB-006507
    • CS-W002158
    • SCHEMBL323126
    • MDL: MFCD00031482
    • Inchi: 1S/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H3
    • Chiave InChI: KOFBNBCOGKLUOM-UHFFFAOYSA-N
    • Sorrisi: N#CC1C=C([N+](=O)[O-])C(C)=CC=1
    • BRN: 2047311

Proprietà calcolate

  • Massa esatta: 162.042927g/mol
  • Carica superficiale: 0
  • XLogP3: 2.1
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta legami ruotabili: 0
  • Massa monoisotopica: 162.042927g/mol
  • Massa monoisotopica: 162.042927g/mol
  • Superficie polare topologica: 69.6Ų
  • Conta atomi pesanti: 12
  • Complessità: 225
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Pale-yellow to Yellow-brown Solid
  • Densità: 1.2600
  • Punto di fusione: 105.0 to 109.0 deg-C
  • Punto di ebollizione: 171°C/12mmHg(lit.)
  • Punto di infiammabilità: 171°C/12mm
  • PSA: 69.61000
  • LogP: 2.29808
  • Solubilità: Non determinato

2-Nitro-p-toluonitrile Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:3439
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:6.1
  • PackingGroup:III
  • Condizioni di conservazione:Store at room temperature
  • Gruppo di imballaggio:III
  • Termine di sicurezza:6.1
  • Frasi di rischio:R36/37/38

2-Nitro-p-toluonitrile Dati doganali

  • CODICE SA:2926909090
  • Dati doganali:

    Codice doganale cinese:

    2926909090

    Panoramica:

    2926909090 Altri composti a base di nitrili. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    HS:2926909090 altri composti a funzione nitrile IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

2-Nitro-p-toluonitrile Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047051-25g
4-Methyl-3-nitrobenzonitrile
939-79-7 98%
25g
¥80.00 2024-04-24
Alichem
A010003461-1g
4-Methyl-3-nitrobenzonitrile
939-79-7 97%
1g
$1519.80 2023-08-31
Enamine
EN300-97889-2.5g
4-methyl-3-nitrobenzonitrile
939-79-7 95.0%
2.5g
$27.0 2025-03-21
Apollo Scientific
OR4834-5g
4-Methyl-3-nitrobenzonitrile
939-79-7
5g
£15.00 2025-02-20
Chemenu
CM157328-500g
3-Nitro-4-methylbenzonitrile
939-79-7 95+%
500g
$327 2022-06-09
TRC
N572975-500mg
2-Nitro-p-toluonitrile
939-79-7
500mg
$144.00 2023-05-17
Chemenu
CM157328-100g
3-Nitro-4-methylbenzonitrile
939-79-7 95%+
100g
$84 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M18840-25g
4-Methyl-3-nitrobenzonitrile
939-79-7
25g
¥156.0 2021-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047051-10g
4-Methyl-3-nitrobenzonitrile
939-79-7 98%
10g
¥46.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047051-500g
4-Methyl-3-nitrobenzonitrile
939-79-7 98%
500g
¥1581.00 2024-04-24

2-Nitro-p-toluonitrile Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Silver acetate ,  Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  24 h, 80 °C
Riferimento
Synthesis of nitriles via palladium-catalyzed water shuffling from amides to acetonitrile
Zhang, Wandi; Haskins, Christopher W.; Yang, Yang; Dai, Mingji, Organic & Biomolecular Chemistry, 2014, 12(45), 9109-9112

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: tert-Butanol ,  Hexamethyldisilane Catalysts: Palladium diacetate Solvents: Tetrahydrofuran ;  48 h, 55 °C
Riferimento
Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile as the Cyano Source
Ahmad, Muhammad Siddique ; Shafiq, Zahid; Meguellati, Kamel, Synthesis, 2022, 54(13), 3077-3084

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  0 °C → rt; 1 h, rt
1.2 Reagents: Water ;  cooled
Riferimento
Preparation of heterocyclic compounds as inhibitors of DNA gyrase for the treatment of bacterial infections
, India, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Nitric acid
Riferimento
Syntheses in the indole series. I
Kermack, Wm. O., Journal of the Chemical Society, 1924, 125, 2285-91

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Cupric acetate ,  Silver oxide (Ag2O) Solvents: N-Methyl-2-pyrrolidone ;  20 h, 120 °C
Riferimento
Copper- and silver-mediated cyanation of aryl iodides using DDQ as cyanide source
Zheng, Kui; Yu, Peng; Chen, Shuyou; Chen, Fen; Cheng, Jiang, Chinese Journal of Chemistry, 2013, 31(4), 449-452

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  10 - 15 °C; 1 h, < 15 °C
Riferimento
Experimental Measurement of Coil-Rod-Coil Block Copolymer Tracer Diffusion through Entangled Coil Homopolymers
Wang, Muzhou; Timachova, Ksenia; Olsen, Bradley D., Macromolecules (Washington, 2013, 46(4), 1651-1658

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethyl sulfoxide
Riferimento
C-Azidodiazirines in the SRN1 reaction of azide ion with arylchlorodiazirines. Further insights into reaction mechanism
Creary, Xavier, Journal of Organic Chemistry, 1993, 58(27), 7700-8

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Ferrous sulfate Solvents: Dimethylformamide ;  3.3 h, reflux
Riferimento
One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using ferrous sulphate in DMF under reflux condition
Patil, Dinanath D.; Wadhava, Gurumeet C.; Deshmukh, Arun K., Asian Journal of Chemistry, 2012, 24(3), 1401-1402

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  0 °C → rt
Riferimento
Mild Darzens Annulations for the Assembly of Trifluoromethylthiolated (SCF3) Aziridine and Cyclopropane Structures
Delost, Michael D.; Njardarson, Jon T., Organic Letters, 2021, 23(15), 6121-6125

Synthetic Routes 10

Condizioni di reazione
Riferimento
Nitroarenes
Aitken, K. M.; Aitken, R. A., Science of Synthesis, 2007, 31, 1183-1320

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  20 min, rt; 1 h, rt; 30 min, rt
1.2 Reagents: Water ;  0 °C
Riferimento
Synthesis of 6-cyanoindole-3-carboxaldehyde
Ge, Yu-Hua; Wu, Ya-Ming; Xue, Zhong-Jun, Yingyong Huaxue, 2005, 22(4), 454-456

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  1 h, 0 °C; 4 h, 0 °C
1.2 Reagents: Water ;  cooled
Riferimento
New herbicide mesosulfuron-methyl
Liu, Anchang; Ding, Lili; Zhao, Huiping; Yao, Shan; Chen, Huanyou, Wuhan Gongcheng Daxue Xuebao, 2011, 33(10), 1-3

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 1 h, 0 °C; 1 h, 0 °C
Riferimento
Preparation of 5-[[(2-carbamoylphenyl)amino]sulfonyl]quinoxaline compounds as cholecystokinin 2 modulators
, United States, , ,

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Sulfuric acid ;  rt → 0 °C
1.2 Reagents: Nitric acid Solvents: Water ;  1 h, 0 °C; 3 h, 0 °C
1.3 Reagents: Water ;  cooled
Riferimento
Synthesis of benzoic acid, 2-(aminosulfonyl)-4-[[(methylsulfonyl) amino] methyl]-, methyl ester
Li, Ji-xing; Sun, Ke; Yu, Chun-rui; Wu, En-ming; Yu, Fu-qiang; et al, Nongyao, 2014, 53(4), 239-241

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sodium sulfate Solvents: Dimethylformamide ;  3 h, reflux
Riferimento
One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate in DMF under reflux condition
Patil, Dinanath D.; Wadhawa, Gurumeet C., World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(1), 592-596

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Formamide ,  Pyridine ,  Hydroxyamine hydrochloride Solvents: Xylene
Riferimento
Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitriles
Paraskar, Abhimanyu S.; Jagtap, H. S.; Sudalai, A., Journal of Chemical Research, 2000, (1), 30-31

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Sulfuric acid ;  rt → 0 °C; 20 min, 0 °C
1.2 Reagents: Fuming nitric acid Solvents: Water ;  1 h, 0 °C; 30 min, rt
1.3 Solvents: Water
Riferimento
Synthesis and characterization of 4-methyl-3-nitrobenzonitrile and 2-methyl-5-nitrobenzonitrile
Ru, Zongling; Wang, Guoxi, Huaxue Yanjiu Yu Yingyong, 2008, 20(9), 1202-1204

Synthetic Routes 18

Condizioni di reazione
1.1 Catalysts: Dipiperidinomethane ,  Palladium diacetate ,  1,5-Bis(diphenylphosphino)pentane Solvents: Toluene ;  16 h, 160 °C
Riferimento
Progress in the palladium-catalyzed cyanation of aryl chlorides
Sundermeier, Mark; Zapf, Alexander; Mutyala, Sateesh; Baumann, Wolfgang; Sans, Jurgen; et al, Chemistry - A European Journal, 2003, 9(8), 1828-1836

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Nitric acid
Riferimento
Non-covalent thrombin inhibitors featuring P3-heterocycles with P1-monocyclic arginine surrogates
Reiner, John E.; Siev, Daniel V.; Araldi, Gian-Luca; Cui, Jingrong Jean; Ho, Jonathan Z.; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(8), 1203-1208

2-Nitro-p-toluonitrile Raw materials

2-Nitro-p-toluonitrile Preparation Products

2-Nitro-p-toluonitrile Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:939-79-7)2-Nitro-p-toluonitrile
Numero d'ordine:A15979
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 04:04
Prezzo ($):303.0

2-Nitro-p-toluonitrile Letteratura correlata

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:939-79-7)3-nitro-P-tolunitrile
5873278
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Suzhou Senfeida Chemical Co., Ltd
(CAS:939-79-7)4-Methyl-3-nitrobenzonitrile
sfd12126
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta